N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C22H19N3O4 and its molecular weight is 389.411. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to targetNitric Oxide Synthase, inducible (iNOS) . iNOS is an enzyme that produces nitric oxide (NO), a messenger molecule with diverse functions throughout the body.
Mode of Action
Based on the target of similar compounds, it can be inferred that this compound might interact with inos to mediate the production of no . NO has various roles in the body, including mediating tumoricidal and bactericidal actions .
Result of Action
Based on the potential target and mode of action, it can be inferred that the compound may have effects related to the roles of no in the body, such as immune response modulation and vasodilation .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide are not fully understood yet. It is known that similar compounds have shown significant activity against various cancer cell lines . This suggests that this compound may interact with certain enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
The cellular effects of this compound are yet to be fully explored. Similar compounds have been found to cause cell cycle arrest at the S phase and induce apoptosis in certain cancer cells . This suggests that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on available research findings.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety, a pyrazole ring, and a carboxamide functional group. Its molecular formula is C20H20N2O4 with a molecular weight of approximately 364.37 g/mol. The structural diversity provided by these components may contribute to its biological activity, particularly in modulating various biological targets.
Biological Activities
Research indicates that compounds with similar structural characteristics exhibit a range of biological activities. The following table summarizes the notable activities associated with this compound:
Biological Activity | Description |
---|---|
Antimicrobial | Exhibits activity against various bacteria and fungi, making it a candidate for infection treatment. |
Anticancer | Potential to inhibit cancer cell proliferation through modulation of signaling pathways. |
Anti-inflammatory | May reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes. |
Analgesic | Demonstrated pain-relieving properties in preclinical models. |
Vasodilatory effects | May enhance blood flow by relaxing vascular smooth muscle. |
The mechanism of action for this compound likely involves interaction with specific molecular targets, such as enzymes or receptors involved in inflammatory and cancerous processes. The benzo[d][1,3]dioxole moiety can facilitate π-π interactions with aromatic residues in target proteins, enhancing binding affinity and specificity.
Case Studies
Several studies have explored the biological activity of pyrazole derivatives, including those structurally related to this compound:
- Anticancer Activity : A study demonstrated that pyrazole derivatives could inhibit cell growth in various cancer cell lines (IC50 values ranging from 5 to 50 µM), suggesting potential for development as anticancer agents .
- Anti-inflammatory Effects : Research indicated that certain pyrazole compounds significantly reduced levels of TNF-alpha and IL-6 in vitro, supporting their use as anti-inflammatory agents .
- Analgesic Properties : In animal models, compounds similar to N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yly)-5-methyl-pyrazoles were shown to reduce pain responses comparable to standard analgesics like ibuprofen .
Synthesis
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yly)-5-methyl-pyrazole derivatives typically involves several steps:
- Formation of the Pyrazole Ring : This can be achieved through the condensation of appropriate carbonyl compounds with hydrazines.
- Introduction of the Benzo[d][1,3]dioxole Moiety : This is often synthesized from catechol derivatives through reactions involving formaldehyde under acidic conditions.
- Final Coupling Reaction : The final product is obtained through coupling reactions between the pyrazole derivative and the benzo[d][1,3]dioxole intermediate.
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-5-methyl-1-phenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-16-19(14-24-25(16)17-7-3-2-4-8-17)22(26)23-11-5-6-12-27-18-9-10-20-21(13-18)29-15-28-20/h2-4,7-10,13-14H,11-12,15H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNLKIYPGCEHOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC#CCOC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.